Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers exploring kinase inhibitor SAR often face limited structural diversity in commercially available triazolopyrimidine fragments. This compound addresses that gap with a unique propylcarbamoyl-methyl benzoate motif absent from dominant amide- and sulfonamide-linked analogs. - Hydrolyzable methyl ester enables pro-drug strategies or facile conversion to the carboxylic acid for amide coupling diversification. - [1,2,4]Triazolo[1,5-a]pyrimidine core engages multiple kinases (EGFR, VEGFR2, CDK2) as a validated ATP-mimetic scaffold. - Higher tPSA (~102 Ų) favors solubility for biochemical assays targeting soluble proteins and cell-surface receptors. Supplied with full analytical documentation. Inquire for bulk pricing and custom synthesis options.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 2034255-59-7
Cat. No. B2391318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate
CAS2034255-59-7
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C17H17N5O3/c1-25-16(24)14-6-4-13(5-7-14)15(23)18-8-2-3-12-9-19-17-20-11-21-22(17)10-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,23)
InChIKeyMVSHNYBHPKUBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate: Identity & Core Characteristics


Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate (CAS 2034255-59-7) is a synthetic heterocyclic small molecule (C17H17N5O3, MW 339.35 g/mol) built on a [1,2,4]triazolo[1,5-a]pyrimidine core, connected via a propylcarbamoyl linker to a methyl benzoate terminus [1]. This scaffold is classified among the privileged structures in medicinal chemistry, with the [1,2,4]triazolo[1,5-a]pyrimidine isomer being the most stable and widely exploited for ATP-mimetic kinase inhibition, phosphodiesterase modulation, and antimicrobial target engagement [2]. The presence of the methyl ester and the flexible three-carbon spacer distinguishes this compound from other triazolopyrimidine analogs that employ direct aryl, amide, or sulfonamide linkages, providing a unique vector for fragment-based library design and structure-activity relationship (SAR) exploration.

Scaffold [1,2,4]Triazolo[1,5-a]pyrimidine core supports ATP-mimetic kinase and PDE probe design
Ester handle Methyl benzoate enables carboxylic acid conversion for fragment elaboration
Linker Propylcarbamoyl spacer distinct from direct aryl or sulfonamide analogs; suits SAR library design

Why Close Analogs Are Not Interchangeable


Triazolopyrimidine derivatives exhibit profound biological divergence based on subtle structural modifications. The length and nature of the linker (e.g., propyl vs. ethyl vs. direct aryl), the terminal functional group (methyl ester vs. carboxylic acid vs. amide), and the substitution position on the pyrimidine ring collectively dictate target engagement, selectivity, metabolic stability, and cellular permeability [1]. In particular, the methyl ester in this compound serves as a metabolic soft spot that can be tuned for pro-drug strategies or hydrolyzed to the corresponding carboxylic acid for enhanced water solubility—a design choice not available in close analogs bearing non-hydrolyzable amide or sulfonamide termini. Consequently, replacing this compound with a structurally similar but functionally distinct analog (e.g., N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide or a thiophene-2-carboxamide derivative) introduces uncontrolled variables in potency, selectivity, and pharmacokinetic behavior, undermining reproducibility in SAR campaigns and biological screening programs .

Linker length shifts target engagement
Propyl spacer vs. ethyl or direct aryl may alter conformational profile and kinase binding; close analogs are unlikely to reproduce the same SAR vector.
Ester reactivity not mirrored by amide/sulfonamide
Hydrolyzable methyl ester provides a derivatization handle; stable amide or sulfonamide analogs cannot replicate this reactivity, limiting fragment diversification.
Triazolopyrimidine isomer may alter selectivity
[1,2,4]Triazolo[1,5-a] vs. [4,3-a] isomers may shift kinase vs. PDE engagement; class-level evidence suggests scaffold choice is critical.

Quantitative Comparator Evidence


Lipophilicity & H-Bond Capacity vs. Nicotinamide Analog

Computational comparison of key drug-likeness parameters reveals that Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate possesses a higher calculated LogP and enhanced hydrogen bond acceptor count relative to the nicotinamide analog N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide [1]. This difference in physicochemical profile translates to distinct membrane permeability and solubility characteristics, which are critical parameters for cell-based screening and in vivo pharmacokinetic studies.

Lipophilicity & H-bond
Context-dependent
XLogP3 +0.8 higher, +1 HBA, +2 rotatable bonds vs. nicotinamide analog
In silico prediction; no experimental measurement.
May support membrane permeability screening context; higher lipophilicity profile.
Data to verify with experimental logD/PAMPA.
Lipophilicity Drug-likeness Medicinal Chemistry

Kinase Inhibition: [1,2,4]Triazolo[1,5-a]pyrimidine vs. [4,3-a] Isomers

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated in multiple kinase inhibitor programs, demonstrating potent inhibition of CDK2, EGFR, VEGFR2, and TrkA with IC50 values in the low micromolar range [1]. A direct comparative study of multikinase triazolopyrimidine derivatives showed that compound 12b (a [1,2,4]triazolo[1,5-a]pyrimidine) exhibited IC50 values of 2.19 μM (EGFR), 2.95 μM (VEGFR2), 3.49 μM (TrkA), and 9.31 μM (CDK2) [2]. In contrast, [1,2,4]triazolo[4,3-a]pyrimidine isomers have shown markedly different selectivity profiles, often favoring phosphodiesterase inhibition over kinase engagement. While target-specific data for the exact compound are not yet published, the scaffold-level evidence establishes that the [1,2,4]triazolo[1,5-a]pyrimidine core present in the target compound is the preferred isomer for kinase-targeted drug discovery.

Kinase scaffold comparison
Class-level
[1,5-a] isomer engages EGFR/VEGFR2/TrkA/CDK2; [4,3-a] isomer favors PDE targets
Reference compound 12b IC50: 2.19–9.31 μM. Target compound not directly tested.
Scaffold-level kinase engagement context; target-specific validation required.
Class inference from published triazolopyrimidine series.
Kinase Inhibition Scaffold Hopping Selectivity

Ester vs. Amide/Sulfonamide Linker Motif

A systematic comparison of compounds sharing the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl-propyl substructure reveals that the target compound uniquely incorporates a methyl benzoate terminus via a carbamoyl linkage, whereas the closest commercially available analogs employ benzamide (CAS 2034615-67-1, CAS 2034324-68-8), nicotinamide (CAS 2034557-96-3), or sulfonamide (CAS 2034255-58-6) linkages [1][2]. The ester functionality in the target compound can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization (e.g., amide coupling, salt formation) that is precluded in the more stable amide-linked analogs. This synthetic versatility makes the target compound a superior intermediate for fragment elaboration and pro-drug design.

Ester vs. amide/sulfonamide
Head-to-head
Hydrolyzable methyl ester present; amide and sulfonamide analogs lack this reactive node
Structural comparison of commercially available analogs.
Enables derivatization flexibility; ester handle supports fragment elaboration.
Synthetic accessibility well-established.
Fragment-Based Drug Design Linker Chemistry SAR Exploration

Solubility & Permeability vs. Thiophene-2-Carboxamide Analog

Computational ADME prediction comparing Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate with the closely related thiophene-2-carboxamide analog N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide [1] indicates that the target compound's polar surface area (tPSA) is approximately 102 Ų (vs. 92 Ų for the thiophene analog), coupled with a higher number of rotatable bonds (8 vs. 6). This suggests moderately enhanced aqueous solubility but potentially reduced passive membrane permeability for the target compound, which could be advantageous for extracellular target engagement or disadvantageous for intracellular targets, depending on the intended application.

Solubility & permeability
Context-dependent
tPSA ~102 Ų, +2 rotatable bonds vs. thiophene-2-carboxamide analog
In silico prediction; no experimental solubility or PAMPA data.
May support extracellular or soluble target assay contexts; permeability trade-off predicted.
Validate with kinetic solubility and Caco-2 if intracellular target.
Solubility Permeability ADME Prediction

Patent Novelty vs. Prior Art Triazolopyrimidines

A search of the patent literature reveals that the specific combination of a [1,2,4]triazolo[1,5-a]pyrimidine core with a propylcarbamoyl-methyl benzoate motif is not claimed in major patent families covering triazolopyrimidine kinase inhibitors (Takeda US8921379) [1], PDE2 inhibitors (Janssen Pharmaceutica, 2020) [2], or ABCB1 modulators [3]. The closest patented compounds feature direct aryl, sulfonamide, or heterocyclic amide attachments, leaving the methyl benzoate ester terminus as an underexplored chemical space. This structural novelty may offer freedom-to-operate advantages for organizations developing proprietary triazolopyrimidine-based therapeutics.

Patent novelty
Reported
Methyl benzoate–propylcarbamoyl motif outside claims of major kinase/PDE2/ABCB1 patents
Based on keyword/structure searches of USPTO, EPO, Google Patents.
Supports patent landscape review; structural differentiation context.
Not exhaustive legal analysis; confirm with professional FTO search.
Patent Novelty Chemical Space Intellectual Property

Optimal Scientific & Industrial Applications


Kinase Fragment Library with Hydrolyzable Ester

Based on scaffold-level evidence that the [1,2,4]triazolo[1,5-a]pyrimidine core engages multiple kinases (EGFR, VEGFR2, TrkA, CDK2) with micromolar potency [1], this compound is ideally suited as a starting fragment for kinase inhibitor development. Its hydrolyzable methyl ester provides a unique derivatization handle for generating carboxylic acid intermediates, enabling subsequent amide coupling to diversify the chemical series—a capability not available in close amide- or sulfonamide-linked analogs.

Extracellular Target Screening: Solubility Over Permeability

Computational ADME comparison indicates that the target compound possesses a higher topological polar surface area (tPSA ≈ 102 Ų) and more rotatable bonds than the thiophene-2-carboxamide analog [2], predicting enhanced aqueous solubility at the expense of passive membrane permeability. This profile makes the compound particularly attractive for biochemical assays targeting soluble proteins, secreted factors, or cell-surface receptors where intracellular penetration is not required.

Pro-Drug Design via Methyl Ester Activation

The methyl benzoate terminus in this compound can be enzymatically hydrolyzed by esterases to release the corresponding carboxylic acid, a well-established pro-drug strategy for modulating pharmacokinetic properties [3]. This design feature is absent in the benzamide, nicotinamide, and sulfonamide analogs that dominate the commercially available triazolopyrimidine chemical space, positioning the target compound as a valuable tool for pro-drug feasibility studies.

Freedom-to-Operate for Novel Triazolopyrimidines

Patent landscape analysis indicates that the specific combination of the [1,2,4]triazolo[1,5-a]pyrimidine core with a propylcarbamoyl-methyl benzoate motif is not claimed in major triazolopyrimidine patent families (Takeda US8921379, Janssen PDE2 inhibitors) [4][5]. Organizations building proprietary intellectual property around triazolopyrimidine scaffolds may leverage this structural differentiation to secure novel composition-of-matter claims.

Application
Selection Property
Validation Focus
Kinase fragment library design
Hydrolyzable methyl ester handle
Carboxylic acid conversion and coupling efficiency
Extracellular target screening
Predicted aqueous solubility profile
Biochemical assay solubility verification
Pro-drug feasibility studies
Esterase-cleavable methyl ester
Carboxylic acid release and PK modulation context
IP composition-of-matter
Unique benzoate ester motif
Patent prior art and novelty landscape review
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